N-(2,2,2-Trifluoroethyl)piperidin-3-amine dihydrochloride
Description
Chemical Structure:
The compound N-(2,2,2-Trifluoroethyl)piperidin-3-amine dihydrochloride consists of a piperidine ring substituted at the 3-position with an amine group linked to a 2,2,2-trifluoroethyl moiety. It exists as a dihydrochloride salt, enhancing its stability and solubility in aqueous environments.
Properties
IUPAC Name |
N-(2,2,2-trifluoroethyl)piperidin-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F3N2.2ClH/c8-7(9,10)5-12-6-2-1-3-11-4-6;;/h6,11-12H,1-5H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCZFCZURARMIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NCC(F)(F)F.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-Trifluoroethyl)piperidin-3-amine dihydrochloride typically involves the reaction of piperidine with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its dihydrochloride form .
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-Trifluoroethyl)piperidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
Medicinal Chemistry
N-(2,2,2-Trifluoroethyl)piperidin-3-amine dihydrochloride is being investigated for its potential as a therapeutic agent. Its structure suggests applications in developing drugs targeting various neurological disorders. The compound has shown promising results in enhancing the binding affinity to neurotransmitter receptors, particularly dopamine and serotonin receptors, indicating its potential role in treating conditions such as depression and anxiety disorders.
Neuropharmacology
Research indicates that this compound may significantly affect neurotransmitter systems. In vitro studies have demonstrated that it can increase dopamine receptor activation, which is crucial for understanding its pharmacological profile . This interaction could lead to new treatments for neurodegenerative diseases or psychiatric disorders.
Anticancer Research
This compound has been evaluated for anticancer properties. Studies have shown that it inhibits cell proliferation in various cancer cell lines with an EC50 value as low as 0.020 μM, suggesting potent anticancer activity . This makes it a candidate for further development as an anticancer therapeutic.
Enzyme Inhibition Studies
The compound is utilized in studies examining enzyme interactions and inhibition mechanisms. Its ability to act as an inhibitor or activator of specific enzymes can provide insights into metabolic pathways and disease mechanisms .
Case Studies and Research Findings
Industrial Applications
In addition to its research applications, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for synthesizing various organic compounds and intermediates in industrial settings.
Mechanism of Action
The mechanism of action of N-(2,2,2-Trifluoroethyl)piperidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Properties :
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of structurally related piperidine derivatives and their properties:
Key Differences and Trends
Trifluoroethyl vs. Alkyl/Aryl Groups: The trifluoroethyl group in the target compound imparts strong electron-withdrawing effects, improving resistance to oxidative metabolism compared to dimethyl or diisopropyl groups in analogues .
Salt Forms and Solubility: Dihydrochloride salts (e.g., target compound) generally exhibit higher aqueous solubility than monohydrochloride salts (e.g., ), enhancing bioavailability .
Functional Moieties: The oxadiazole ring in introduces heterocyclic rigidity, which may improve target selectivity in pesticidal applications . Chlorinated phenoxy groups in are common in herbicides, contrasting with the trifluoroethyl group’s pharmaceutical relevance .
Research Findings and Data
Stability and Reactivity
- Comparative Reactivity: Diisopropylaminoethyl chloride is highly reactive due to the ethyl chloride moiety, making it a versatile alkylating agent. The target compound’s amine group is less nucleophilic than its pyridine-containing analogue , affecting its reactivity in further derivatization.
Biological Activity
N-(2,2,2-Trifluoroethyl)piperidin-3-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C₇H₁₅Cl₂F₃N₂ and a molecular weight of approximately 255.11 g/mol. The presence of the trifluoroethyl group enhances its lipophilicity, which is crucial for its interaction with biological targets. Such modifications often lead to improved binding affinities for various receptors, particularly in the central nervous system (CNS) .
Research indicates that this compound may interact with several neurotransmitter receptors, including dopamine and serotonin receptors. These interactions are essential for elucidating its pharmacological profile and potential therapeutic applications in treating neurological disorders .
Neuropharmacological Potential
The compound's structure suggests a potential role as a neuropharmacological agent. Studies have shown that similar compounds can exhibit significant activity in modulating CNS functions. For instance, the trifluoroethyl group may enhance receptor binding, leading to increased efficacy in neuropharmacological applications .
In Vitro Studies
In vitro studies have demonstrated that this compound has notable effects on cell lines. For example:
- Cell Proliferation Inhibition : The compound exhibited inhibitory effects on various cancer cell lines, indicating potential anticancer properties.
- Neurotransmitter Modulation : It showed promising results in modulating neurotransmitter levels in neuronal cultures, suggesting its utility in CNS-related disorders .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key properties and activities of related compounds:
| Compound Name | EC50 (μM) | Binding Affinity | Notes |
|---|---|---|---|
| This compound | 0.020 | High | Significant CNS activity |
| 1-(4-Fluorobenzyl)piperidine | 0.050 | Moderate | Lower CNS specificity |
| 4-Methylpiperidine | 0.100 | Low | Less effective in receptor binding |
This table highlights how the trifluoroethyl substitution enhances both potency and receptor affinity compared to other piperidine derivatives.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Study on Neurotransmitter Receptor Interaction : A study indicated that the compound significantly increased dopamine receptor activation in vitro compared to controls .
- Anticancer Activity : Research demonstrated that this compound inhibited proliferation in several cancer cell lines with an EC50 value of 0.020 μM .
- Metabolic Stability : Investigations into metabolic pathways revealed that the trifluoroethyl substitution improves metabolic stability compared to non-fluorinated analogs .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2,2,2-Trifluoroethyl)piperidin-3-amine dihydrochloride, and how can reaction conditions be optimized?
- Answer : The synthesis typically involves multi-step processes, including alkylation of piperidin-3-amine with 2,2,2-trifluoroethylating agents (e.g., trifluoroethyl triflate or bromide). Solvent selection (e.g., ethanol/water mixtures) is critical for solubility and reaction efficiency. Post-synthesis, the dihydrochloride salt is formed via HCl gas or aqueous HCl treatment. Purification often employs recrystallization from ethanol or acetonitrile to achieve high purity (>95%). Optimization parameters include pH control during salt formation and inert atmosphere use to prevent amine oxidation .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Answer : Use a combination of:
- NMR spectroscopy (¹H/¹⁹F/¹³C) to confirm trifluoroethyl group incorporation and piperidine ring conformation.
- HPLC with UV detection (λ = 210–254 nm) for purity assessment.
- X-ray crystallography for solid-state structure validation, particularly to analyze hydrogen bonding between the amine and chloride ions.
- Elemental analysis to verify stoichiometry of the dihydrochloride salt .
Q. What are the stability considerations for storage and handling?
- Answer : The compound is hygroscopic; store in airtight containers under nitrogen at −20°C. Avoid prolonged exposure to light, as photodegradation of the trifluoroethyl group may occur. Stability studies (via accelerated thermal testing at 40°C/75% RH for 4 weeks) should monitor decomposition using TLC or HPLC. Safety protocols include using fume hoods for handling powdered forms due to potential respiratory irritation .
Advanced Research Questions
Q. How does the trifluoroethyl group influence the compound’s pharmacological and physicochemical properties?
- Answer : The trifluoroethyl group enhances metabolic stability by reducing cytochrome P450-mediated oxidation. Its strong electron-withdrawing effect lowers the pKa of the adjacent amine, improving membrane permeability. Conformationally, the CF₃ group restricts rotational freedom, potentially optimizing binding to targets like GPCRs or ion channels. Comparative studies with non-fluorinated analogs show increased logP (lipophilicity) and prolonged half-life in pharmacokinetic assays .
Q. How can researchers resolve contradictions in reported solubility data across different studies?
- Answer : Discrepancies may arise from polymorphic forms (e.g., anhydrous vs. hydrate). Use differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) to identify polymorphs. Solubility studies should specify solvent systems (e.g., aqueous buffers with varying pH) and temperature. Counterion effects (e.g., dihydrochloride vs. mono-salts) must also be controlled, as chloride ions can influence ionic strength and solubility .
Q. What experimental design considerations are critical for in vivo studies targeting neurological applications?
- Answer :
- Dosing : Account for high blood-brain barrier penetration due to the compound’s lipophilicity. Use deuterated analogs (e.g., CF₃CD₂-) for tracer studies in mass spectrometry .
- Metabolite profiling : Monitor N-dealkylation products via LC-MS/MS, as the trifluoroethyl group may generate trifluoroacetic acid, a known hepatotoxin.
- Behavioral assays : Include positive controls (e.g., known neuromodulators) and assess dose-dependent effects on locomotor activity or cognitive function in rodent models .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
